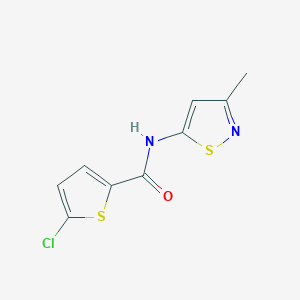

5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

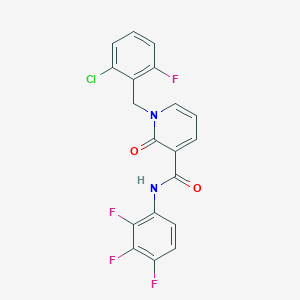

“5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide” is a potent Factor Xa (FXa) inhibitor . It is a new class of antithrombotic agent that has been identified as an oxazolidinone derivative . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Wissenschaftliche Forschungsanwendungen

Antioxidant, Analgesic, and Anti-inflammatory Applications

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . This makes them potentially useful in the development of new drugs for treating conditions related to oxidative stress, pain, and inflammation .

Antimicrobial and Antifungal Applications

Thiazole compounds have demonstrated antimicrobial and antifungal activities . This suggests potential applications in the development of new antimicrobial and antifungal agents .

Antiviral Applications

Thiazole derivatives have also shown antiviral properties . This indicates potential use in the creation of new antiviral drugs .

Diuretic and Anticonvulsant Applications

Thiazole compounds have been found to exhibit diuretic and anticonvulsant activities . This suggests potential applications in the treatment of conditions such as edema and epilepsy .

Neuroprotective Applications

Thiazole derivatives have demonstrated neuroprotective effects . This indicates potential use in the development of drugs for neurodegenerative diseases .

Antitumor and Cytotoxic Applications

Thiazole compounds have shown antitumor and cytotoxic activities . For example, certain synthesized compounds have demonstrated anti-inflammatory activity comparable to that of the standard ibuprofen drug . Moreover, some compounds have shown potent effects on prostate cancer . This suggests potential applications in cancer treatment .

Industrial Applications

The compound is used to treat industrial circulating water, playing a role in sterilizing and killing algae . It is a widely used antiseptic preservative, which can effectively kill algae, bacteria, and fungi .

Cosmetic Applications

Methylchloroisothiazolinone, a compound similar to the one , is found in many water-based personal care products and cosmetics . It was first used in cosmetics in the 1970s . This suggests potential applications of the compound in the cosmetic industry .

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities . They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that after contact with microorganisms, similar compounds can quickly and irreversibly inhibit their growth, resulting in the death of microbial cells .

Biochemical Pathways

Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity on human tumor cell lines .

Action Environment

The action, efficacy, and stability of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide can be influenced by environmental factors. For instance, similar compounds have been reported to be stable in water under acidic conditions but hydrolyzed under alkaline conditions . Additionally, the compound is less effective in use, non-toxic, and pollution-free, easy to mix in various formulations, and has a wide range of pH .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c1-5-4-8(15-12-5)11-9(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFRQBKGPGBODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)

![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)

![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)